N-[2-(3-bromoanilino)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Description
N-[2-(3-Bromoanilino)ethyl]-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound featuring a bicyclic structure with a sulfonamide group
Properties
IUPAC Name |
N-[2-(3-bromoanilino)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2S/c15-12-2-1-3-13(9-12)16-6-7-17-21(19,20)18-10-11-4-5-14(18)8-11/h1-3,9,11,14,16-17H,4-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCYIRQONHSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2S(=O)(=O)NCCNC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-bromoanilino)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized via a Diels-Alder reaction, where a cyclopentadiene reacts with an appropriate dienophile.
Introduction of the Azabicyclic Structure: The azabicyclic structure is introduced through a nucleophilic substitution reaction, where an amine group is incorporated.
Attachment of the Sulfonamide Group: The sulfonamide group is added by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Bromination: The final step involves the bromination of the aniline derivative to introduce the bromo group at the desired position.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-Bromoanilino)ethyl]-2-azabicyclo[22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-bromoanilino)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the bicyclic structure provides rigidity, enhancing binding affinity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
- N-[2-(3-chloroanilino)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
- N-[2-(3-fluoroanilino)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Comparison:
- N-[2-(3-chloroanilino)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
- N-[2-(3-fluoroanilino)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide: The fluorine atom provides different electronic effects compared to bromine, potentially altering its biological activity.
N-[2-(3-bromoanilino)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide stands out due to the specific electronic and steric effects imparted by the bromine atom, which can influence its reactivity and interactions in biological systems.
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